1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one

Description

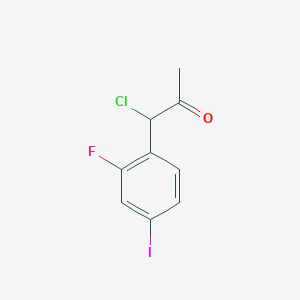

1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one (CAS 1804286-12-1) is a halogenated aromatic ketone with the molecular formula C₉H₇ClFIO and a molecular weight of 312.51 g/mol . It is characterized by a propan-2-one backbone substituted with chlorine at the α-carbon and a 2-fluoro-4-iodophenyl group at the adjacent position. The compound is commercially available with a purity of NLT 98% and is primarily utilized in synthetic organic chemistry and materials science research .

Properties

Molecular Formula |

C9H7ClFIO |

|---|---|

Molecular Weight |

312.50 g/mol |

IUPAC Name |

1-chloro-1-(2-fluoro-4-iodophenyl)propan-2-one |

InChI |

InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |

InChI Key |

CWXDWFXWGLSVEM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)I)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the chlorine, fluorine, and iodine atoms . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Arylpropanones

(a) 1-Chloro-1-(4-fluorophenyl)propan-2-one

- Molecular Formula : C₉H₈ClFO

- Molecular Weight : 186.61 g/mol

- Key Differences : Lacks iodine and features fluorine at the para-position of the phenyl ring.

- Properties : This compound is a liquid at room temperature and has a lower molecular weight due to the absence of iodine. Its simpler structure may enhance volatility but reduce polarizability compared to the iodinated analogue .

(b) 1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one

- Key Differences: Substituted with bromine and a phenylhydrazono group instead of iodine and fluorine.

- The bromine atom’s lower electronegativity compared to iodine may alter electronic properties and reactivity .

(c) 1-(4-Chlorophenylimino)-1-(phenylhydrazono)propan-2-one

- Key Differences: Features chlorine at the para-position of the phenylimino group.

- Performance : Exhibited 91.3% inhibition efficiency , marginally lower than its brominated counterpart. This highlights the role of halogen electronegativity and steric effects in modulating chemical activity .

Table 1: Comparison of Halogen-Substituted Arylpropanones

Hydrazinylidene-Functionalized Analogues

(a) 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Molecular Formula : C₁₀H₁₀ClN₂O₂

- Structural Features : Incorporates a methoxy group and hydrazinylidene moiety, enabling hydrogen bonding (N–H⋯O interactions) and planar molecular geometry (r.m.s. deviation: 0.150 Å) .

- Synthesis : Prepared via diazonium coupling reactions, similar to methods used for iodinated analogues but with substituted benzenediazonium salts .

(b) Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate

Table 2: Hydrazinylidene Derivatives Comparison

Arylpropanones with Heterocyclic Substituents

(a) 1-(5-Chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

- Structural Features : Combines a chlorothiophene ring and fluorophenyl group.

- Spectroscopy : IR absorption at 1646 cm⁻¹ (C=O stretch) and 1586 cm⁻¹ (C=C), with distinct NMR signals for aromatic protons (δ 7.0–7.81 ppm) .

(b) 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one

- Synthesis: Produced via microwave-assisted reactions (82% yield), demonstrating efficient synthetic routes for complex arylpropanones .

Biological Activity

1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one is an organic compound notable for its unique structure, which incorporates halogen atoms (chlorine, fluorine, and iodine) attached to a phenyl ring. This arrangement significantly influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of halogens can enhance the compound's reactivity and binding affinity to various biological targets, which is crucial for its potential therapeutic applications.

- Molecular Formula : C10H8ClFIO

- Molecular Weight : Approximately 312.50 g/mol

- IUPAC Name : this compound

The biological activity of halogenated compounds like this compound is often attributed to their ability to interact with specific enzymes and receptors. Research indicates that such compounds can stabilize microtubules, which are critical for cell division and intracellular transport. This stabilization can lead to altered cellular functions, including apoptosis in cancer cells.

Biological Activity Overview

This compound has been studied for its potential anti-cancer properties. The halogen substituents enhance its binding to biological targets, potentially increasing efficacy against tumors. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10.25 ± 2.5 | Induces apoptosis via G1 phase arrest |

| Study B | A549 (Lung Cancer) | 7.90 | Triggers intrinsic apoptotic pathway |

| Study C | PC-3 (Prostate Cancer) | 5.96 | Inhibits cell migration by downregulating MMPs |

Study on Apoptosis Induction

In a recent study focusing on the effects of this compound on MCF-7 breast cancer cells, researchers observed that the compound induced apoptosis in a dose-dependent manner. The study utilized the Acridine Orange/Ethidium Bromide dual staining assay to confirm apoptotic activity, highlighting the compound's potential as an anti-cancer agent.

Microtubule Stabilization

Another significant area of research involves the compound's role in stabilizing microtubules. In a cell-based assay using QBI293 cells, treatment with this compound resulted in increased levels of acetylated α-tubulin, indicating enhanced microtubule stability. This stabilization is critical for maintaining cellular structure and function during mitosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.